N-desmethyl Netupitant D6: Chemical Structure, Properties, and Bioanalytical Applications
N-desmethyl Netupitant D6: Chemical Structure, Properties, and Bioanalytical Applications
Executive Summary
N-desmethyl Netupitant D6 is the stable isotope-labeled analog of N-desmethyl Netupitant (M1) , the primary pharmacologically active metabolite of the antiemetic drug Netupitant. It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of plasma concentrations during pharmacokinetic (PK) and toxicokinetic (TK) studies.
This guide details the structural identity, physicochemical properties, and experimental protocols for utilizing N-desmethyl Netupitant D6 in high-sensitivity LC-MS/MS workflows. It addresses the specific requirement for tracking the M1 metabolite, which exhibits significant cross-reactivity with the NK1 receptor and contributes to the therapeutic profile of the parent drug.
Chemical Identity & Structural Analysis[1][2][3]
Structural Differentiation
The distinction between the parent drug, its metabolite, and the deuterated standard lies in the modification of the piperazine ring and the isobutyric acid moiety.
| Compound | Chemical Name (IUPAC / Descriptive) | Molecular Formula | MW ( g/mol ) | Key Structural Feature |
| Netupitant | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | 578.60 | Parent; N-methyl piperazine | |
| N-desmethyl Netupitant (M1) | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-yl]propanamide | 564.57 | Metabolite ; Secondary amine on piperazine (Loss of | |
| N-desmethyl Netupitant D6 | 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | 570.61 | Internal Standard ; Hexadeuterated gem-dimethyl group |
Isotopic Labeling Rationale
The D6 labeling is strategically placed on the gem-dimethyl group of the isobutyric acid side chain (
-
Metabolic Stability: This position is metabolically stable relative to the piperazine ring, ensuring the label is not lost during potential in-source fragmentation or minor metabolic degradation in ex vivo samples.
-
Mass Shift: The +6 Da mass shift (564 → 570) provides sufficient separation from the M1 natural isotope envelope (M+0, M+1, M+2) to prevent "cross-talk" in mass spectrometry, ensuring accurate quantification.
Figure 1: Metabolic relationship between Netupitant and M1, and the structural positioning of the D6 Internal Standard.[1][2][3][4][5]
Pharmacological Context & Properties[2][3][4][8][9][10]
Physicochemical Properties
Understanding the properties of M1 is crucial for extraction optimization. As a secondary amine, M1 is slightly more polar than the parent Netupitant but retains high lipophilicity.
-
pKa: ~8.5 (Piperazine secondary amine).
-
LogP: Estimated ~4.5 (High lipophilicity requires organic solvents for extraction).
-
Solubility: Low in water; soluble in Methanol, Acetonitrile, and DMSO.
Biological Relevance
N-desmethyl Netupitant (M1) is not merely a degradation product but a pharmacologically active contributor to the drug's efficacy.
-
Receptor Affinity: M1 binds to the human NK1 receptor with affinity comparable to Netupitant.
-
PK Profile: It has a long half-life (up to 96 hours), leading to accumulation in plasma after repeat dosing. This necessitates a highly specific assay that can distinguish M1 from the parent drug and other metabolites (M2, M3).
Bioanalytical Applications (LC-MS/MS)
The primary application of N-desmethyl Netupitant D6 is as an Internal Standard for the quantification of M1 in human plasma.
Instrumentation & Conditions
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Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm or 2.6 µm particle size.
Mass Transitions (MRM)
The Multiple Reaction Monitoring (MRM) transitions rely on the cleavage of the amide bond, generating a characteristic aminopyridine fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |
| N-desmethyl Netupitant (M1) | 565.2 | 283.1 | Cleavage of amide bond; detection of desmethyl-aminopyridine fragment. |
| N-desmethyl Netupitant D6 (IS) | 571.2 | 283.1 | Cleavage of amide bond. The D6 label is on the acid moiety (lost), so the amine fragment is identical to M1 (283.1).* |
> Critical Note on Cross-Talk: Because the product ion (283.1) is identical for both M1 and D6-M1, chromatographic separation is not strictly required but highly recommended to prevent suppression. However, if the D6 label were on the piperazine ring, the product ion would shift. Since the D6 label is on the acid side chain (which is neutral loss in this transition), the product ion remains 283.1. To avoid interference, ensure the precursor isolation window is narrow (unit resolution).
Alternative Transition: If specificity is an issue, one may monitor the acid fragment (though less common in positive mode):
-
M1 Acid Fragment: ~282
-
D6-M1 Acid Fragment: ~288 (Retains D6 label).
Experimental Protocols
Preparation of Stock Solutions
-
D6-M1 Stock: Dissolve 1 mg of N-desmethyl Netupitant D6 in 1 mL of DMSO or Methanol to obtain a 1 mg/mL (free base equivalent) stock. Store at -20°C.
-
Working IS Solution: Dilute the stock into 50:50 Acetonitrile:Water to a concentration of ~500 ng/mL.
Sample Extraction (Protein Precipitation)
This method is preferred for high-throughput analysis due to the compound's high protein binding (>99%).
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of N-desmethyl Netupitant D6 Working Solution.
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilution: Add 100 µL of 10 mM Ammonium Formate (aq) to match the initial mobile phase conditions.
LC Gradient
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 30% B
-
5.5 min: Stop
-
Synthesis & Quality Control
Synthetic Route (Conceptual)
The synthesis of N-desmethyl Netupitant D6 typically follows a convergent route:
-
Fragment A (Acid): 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid is deuterated using
and a strong base (NaH) to generate the D6-labeled acid chloride. -
Fragment B (Amine): 4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-amine (The desmethyl amine core).
-
Coupling: Fragment A (D6-Acid Chloride) is reacted with Fragment B in the presence of a base (DIPEA) to form the final amide bond.
Quality Assurance
-
Isotopic Purity: Must be >99% D6 to minimize the contribution of D0 (unlabeled M1) to the analyte signal.
-
Chemical Purity: >98% by HPLC.
-
Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at -20°C.
References
-
Helsinn Healthcare SA. (2014). Akynzeo (netupitant and palonosetron) Capsules Prescribing Information. FDA.[7] Retrieved from [Link][4]
-
PubChem. (2024).[7] Netupitant Compound Summary. National Library of Medicine. Retrieved from [Link][8]
-
Ni, Y., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma. Journal of Chromatography B, 1027, 187-193.[6] Retrieved from [Link]
-
European Medicines Agency. (2015). Assessment Report: Akynzeo. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Desmethyl Netupitant D6 [artis-isotopes.com]
- 3. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 4. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Netupitant - Wikipedia [en.wikipedia.org]
